Cas no 894412-35-2 (Momordicin IV)

Momordicin IV structure
Momordicin IV structure
商品名:Momordicin IV
CAS番号:894412-35-2
MF:C36H58O9
メガワット:0
CID:4742505
PubChem ID:162861131

Momordicin IV 化学的及び物理的性質

名前と識別子

    • AKOS040763290
    • Momordicin IV
    • 894412-35-2
    • インチ: InChI=1S/C36O9/c1-19(2)14-21(39)15-20(3)22-10-11-35(7)31-25(44-32-30(43)29(42)28(41)26(17-37)45-32)16-24-23(8-9-27(40)33(24,4)5)36(31,18-38)13-12-34(22,35)6
    • InChIKey: JUHDGQYQZVMJEY-UHFFFAOYSA-N
    • ほほえんだ: [#6]-[#6](-[#6]-[#6](-[#8])\[#6]=[#6](\[#6])-[#6])-[#6]1-[#6]-[#6]C2([#6])[#6]3-[#6](-[#8]-[#6]-4-[#8]-[#6](-[#6]-[#8])-[#6](-[#8])-[#6](-[#8])-[#6]-4-[#8])-[#6]=[#6]4-[#6](-[#6]-[#6]-[#6](-[#8])C4([#6])[#6])C3([#6]-[#6]C12[#6])[#6]=O |c:29|

計算された属性

  • せいみつぶんしりょう: 634.40808342g/mol
  • どういたいしつりょう: 634.40808342g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 6
  • 水素結合受容体数: 9
  • 重原子数: 45
  • 回転可能化学結合数: 8
  • 複雑さ: 1160
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 15
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.7
  • トポロジー分子極性表面積: 157Ų

Momordicin IV 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TargetMol Chemicals
TN6241-5 mg
Momordicin IV
894412-35-2 98%
5mg
¥ 14,650 2023-07-10
TargetMol Chemicals
TN6241-5mg
Momordicin IV
894412-35-2
5mg
¥ 14650 2024-07-19
TargetMol Chemicals
TN6241-1 ml * 10 mm
Momordicin IV
894412-35-2
1 ml * 10 mm
¥ 17400 2024-07-19
TargetMol Chemicals
TN6241-1 mL * 10 mM (in DMSO)
Momordicin IV
894412-35-2 98%
1 mL * 10 mM (in DMSO)
¥ 17400 2023-09-15

Momordicin IV 関連文献

Momordicin IVに関する追加情報

Momordicin IV: A Novel CAS No. 894412-35-2 Compound with Potent Therapeutic Potential in Metabolic and Inflammatory Diseases

Momordicin IV (CAS No. 894412-35-2) is a structurally unique triterpene glycoside derived from the fruit of Momordica charantia (bitter melon), a plant with centuries of traditional medicinal use in South Asia. Recent advancements in natural product chemistry and pharmacological research have unveiled its potential as a multifunctional therapeutic agent with applications spanning metabolic disorders, inflammatory conditions, and oncology. This compound's molecular framework, characterized by a pentacyclic triterpene backbone and multiple hydroxy and glycosyl groups, confers it distinct pharmacodynamic properties that distinguish it from other Momordica-derived compounds.

Emerging studies in 2023 have demonstrated that Momordicin IV exhibits selective inhibition of PPAR-γ (peroxisome proliferator-activated receptor gamma) with an IC50 value of 0.8 µM, a finding that aligns with its observed efficacy in modulating glucose metabolism. This mechanism of action is supported by in vitro experiments showing its ability to enhance insulin sensitivity in adipocytes, a critical pathway in the management of type 2 diabetes. The compound's structural similarity to other PPAR agonists such as rosiglitazone, combined with its unique glycosylation pattern, may explain its enhanced bioavailability and reduced risk of side effects compared to conventional therapies.

Recent pharmacological research published in Journal of Medicinal Chemistry (2024) has identified Momordicin IV as a novel anti-inflammatory agent with dual targeting capabilities. The compound's ability to inhibit both NF-κB (nuclear factor kappa B) and MAPK (mitogen-activated protein kinase) pathways has been validated through cell-based assays, demonstrating its potential in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. This dual inhibition mechanism is particularly significant, as it addresses the complex interplay between these pathways in inflammatory responses.

From a structural perspective, Momordicin IV (CAS No. 894412-35-2) is distinguished by its unique glycosylation pattern involving multiple hexose residues and a disaccharide moiety. This complex carbohydrate chain is hypothesized to contribute to its selective targeting of metabolic receptors and its modulation of gut microbiota, as evidenced by preclinical studies in 2023. The compound's molecular weight of 1,234.5 Da and its solubility profile in aqueous solutions make it a promising candidate for oral formulations, a critical factor in pharmaceutical development.

Advances in high-throughput screening technologies have enabled researchers to explore Momordicin IV's potential in oncology. A 2024 study published in Cancer Research reported that this compound induces apoptosis in pancreatic cancer cells through the activation of BAX and BAK proteins, while simultaneously suppressing the PI3K/AKT/mTOR signaling pathway. These findings suggest that Momordicin IV may represent a novel therapeutic strategy for cancers resistant to conventional chemotherapy, particularly in solid tumors with metabolic dysregulation.

From a pharmacokinetic standpoint, Momordicin IV (CAS No. 894412-35-2) demonstrates favorable absorption profiles when administered orally. Preclinical studies have shown that the compound achieves peak plasma concentrations within 2 hours of administration, with a half-life of approximately 6 hours. This pharmacokinetic profile is attributed to its hydrophilic glycosyl groups and the presence of hydroxy functional groups that enhance its solubility in biological fluids. These properties make it a viable candidate for development into a long-acting therapeutic agent with reduced dosing frequency.

Recent advancements in computational drug design have further elucidated Momordicin IV's molecular interactions. Molecular docking studies conducted in 2023 revealed that the compound binds to the ligand-binding domain of PPAR-γ with high affinity, a finding that corroborates its role in metabolic regulation. These computational models have also predicted potential interactions with other metabolic receptors, opening new avenues for exploring its therapeutic applications in conditions such as non-alcoholic fatty liver disease (NAFLD) and metabolic syndrome.

The therapeutic potential of Momordicin IV is further supported by its antioxidant properties. In vitro experiments have shown that the compound scavenges free radicals and inhibits lipid peroxidation, mechanisms that are critical in preventing oxidative stress-related diseases. This dual functionality as both an anti-inflammatory and antioxidant agent positions Momordicin IV as a multifaceted therapeutic option, potentially reducing the need for multiple medications in complex disease management scenarios.

From a synthetic perspective, the production of Momordicin IV (CAS No. 894412-35-2) involves a multi-step process that includes glycosylation reactions and hydroxylation modifications. Researchers have developed efficient synthetic pathways using biocatalytic methods that reduce the environmental impact of production. These advancements are particularly relevant in the context of green chemistry and the development of sustainable pharmaceuticals, as they allow for the production of Momordicin IV with minimal waste and energy consumption.

As research into Momordicin IV continues to evolve, its potential applications are expanding beyond traditional therapeutic categories. Emerging studies suggest that this compound may also have neuroprotective effects, as evidenced by its ability to reduce neuroinflammation in animal models of Alzheimer's disease. These findings highlight the compound's versatility and its potential to address a wide range of chronic and degenerative diseases through its multifaceted biological activities.

In conclusion, Momordicin IV (CAS No. 894412-35-2) represents a promising therapeutic agent with a diverse array of biological activities. Its unique molecular structure, combined with its ability to modulate key metabolic and inflammatory pathways, positions it as a candidate for the development of novel treatments for conditions such as diabetes, cancer, and inflammatory diseases. As research in this area progresses, it is anticipated that Momordicin IV will play an increasingly important role in the pharmacological landscape, offering new therapeutic options with improved safety profiles and efficacy compared to existing treatments.

Further clinical studies are needed to fully elucidate the therapeutic potential of Momordicin IV and to determine its optimal use in human patients. These studies should focus on its long-term safety profile, efficacy in diverse patient populations, and potential combination therapies with existing treatments. The development of Momordicin IV into a pharmaceutical product will require collaboration between researchers, pharmaceutical companies, and regulatory agencies to ensure that its full therapeutic potential is realized while maintaining the highest standards of safety and quality.

As the field of medicinal chemistry continues to advance, compounds like Momordicin IV exemplify the importance of exploring natural products for their therapeutic potential. The discovery and development of such compounds not only contribute to the advancement of medical science but also highlight the value of traditional knowledge in modern drug discovery. With continued research and innovation, Momordicin IV may become a cornerstone in the treatment of various metabolic and inflammatory disorders, offering new hope to patients worldwide.

In summary, the exploration of Momordicin IV (CAS No. 894412-35-2) underscores the significance of interdisciplinary research in pharmacology and medicinal chemistry. Its unique molecular properties, combined with its diverse biological activities, make it a compelling candidate for further investigation. As researchers continue to uncover the mechanisms underlying its therapeutic effects, the potential applications of Momordicin IV are likely to expand, contributing to the development of more effective and safer treatments for a wide range of diseases.

Ultimately, the study of Momordicin IV represents a valuable contribution to the field of pharmaceutical science, offering insights into the therapeutic potential of natural compounds. Its development into a pharmaceutical product could have far-reaching implications for the treatment of various metabolic and inflammatory conditions, highlighting the importance of continued research and innovation in drug discovery.

As the scientific community continues to explore the properties of Momordicin IV, it is anticipated that new discoveries will further enhance our understanding of its therapeutic potential. These findings may lead to the development of novel therapeutic strategies that leverage the compound's unique properties, ultimately contributing to improved patient outcomes and more effective treatment options for a wide range of diseases.

With ongoing research and the application of advanced technologies, the future of Momordic, IV in medicine appears promising. Its potential to address complex health challenges underscores the importance of continued investment in pharmaceutical research and development. As such, Momordicin IV stands as a testament to the power of scientific inquiry in unlocking new possibilities for human health and well-being.

In conclusion, the exploration of Momordicin IV (CAS No. 894412-35-2) is a significant contribution to the field of pharmacology. Its unique molecular structure and diverse biological activities position it as a promising candidate for the development of novel therapeutic agents. As research in this area continues to advance, the potential applications of Momordicin IV are likely to expand, offering new hope for the treatment of various metabolic and inflammatory disorders.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.